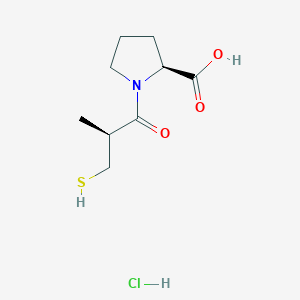
Captopril (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Captopril (hydrochloride) is a potent, competitive inhibitor of angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II regulates blood pressure and is a key component of the renin-angiotensin-aldosterone system (RAAS). Captopril is primarily used for the management of essential or renovascular hypertension, congestive heart failure, left ventricular dysfunction following myocardial infarction, and nephropathy .
准备方法
Synthetic Routes and Reaction Conditions
Captopril can be synthesized through various methods. One common method involves the reaction of L-proline with 2-methyl-3-mercaptopropionyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield captopril .
Industrial Production Methods
Industrial production of captopril typically involves the same synthetic route but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography .
化学反应分析
Types of Reactions
Captopril undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Captopril can be oxidized to form disulfide dimers using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of captopril can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the thiol group, forming various derivatives.
Major Products
Oxidation: Disulfide dimers.
Reduction: Reduced captopril.
Substitution: Various captopril derivatives, such as captopril-glycine methyl ester and captopril-L-alanine methyl ester.
科学研究应用
Captopril has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying ACE inhibitors and their interactions with enzymes.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Extensively studied for its therapeutic effects in treating hypertension, heart failure, and diabetic nephropathy.
Industry: Used in the development of fast-dissolving oral films and other drug delivery systems
作用机制
Captopril exerts its effects by competitively inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. As a result, blood vessels relax, leading to a decrease in blood pressure. Additionally, captopril increases plasma renin activity and reduces aldosterone secretion, further contributing to its antihypertensive effects .
相似化合物的比较
Captopril is compared with other ACE inhibitors such as enalapril and lisinopril. While all these compounds inhibit ACE, captopril is unique due to its thiol group, which contributes to its high potency and rapid onset of action. this thiol group is also associated with certain adverse effects, such as skin rashes and taste disturbances .
Similar Compounds
- Enalapril
- Lisinopril
- Ramipril
- Benazepril
Captopril’s uniqueness lies in its rapid onset of action and the presence of the thiol group, which differentiates it from other ACE inhibitors .
属性
CAS 编号 |
198342-23-3 |
|---|---|
分子式 |
C9H16ClNO3S |
分子量 |
253.75 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO3S.ClH/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13;/h6-7,14H,2-5H2,1H3,(H,12,13);1H/t6-,7+;/m1./s1 |
InChI 键 |
FECNGFPXMFYVNI-HHQFNNIRSA-N |
手性 SMILES |
C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)O.Cl |
规范 SMILES |
CC(CS)C(=O)N1CCCC1C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S,4S,5R)-4-acetyloxy-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12403443.png)
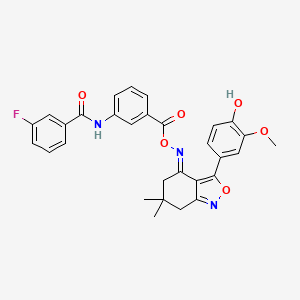
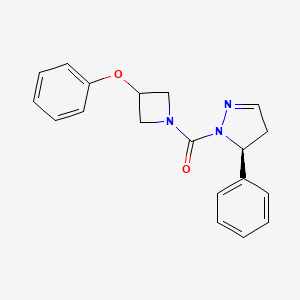
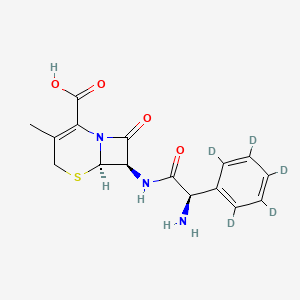
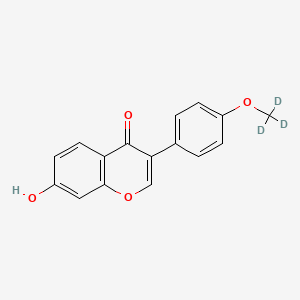
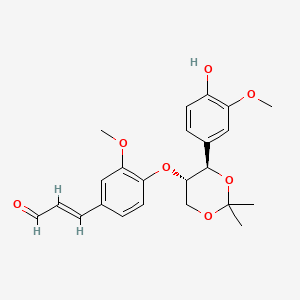
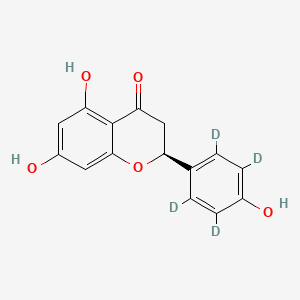
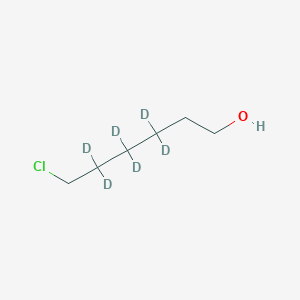
![N-[3-[[1-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-methylpropan-2-yl]oxy-diphenylsilyl]oxypropyl]-6-(azidomethyl)pyridine-3-carboxamide](/img/structure/B12403486.png)
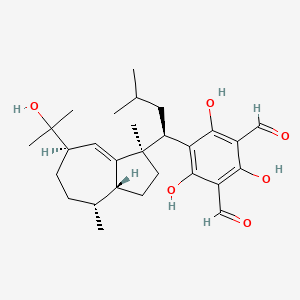
![N-[2-[4-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12403509.png)
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12403515.png)
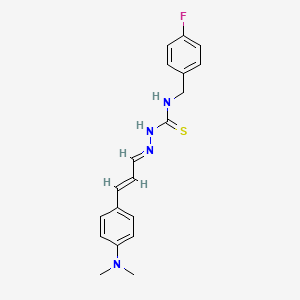
![(2S)-N-[(1S)-1-[1-[2-[4-[2-[6-tert-butylsulfonyl-4-[(4,5-dimethyl-1H-pyrazol-3-yl)amino]quinazolin-7-yl]oxyethyl]piperazin-1-yl]pyrimidine-5-carbonyl]piperidin-4-yl]-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12403527.png)
